molecular formula C9H7N3O2 B1621829 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 830-78-4

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1621829
CAS No.: 830-78-4
M. Wt: 189.17 g/mol
InChI Key: KZVFXYXQNAYXFT-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a phenyl group attached to the 5th position of the triazole ring and a carboxylic acid group at the 4th position The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. One common method is the Huisgen 1,3-dipolar cycloaddition between phenyl azide and propiolic acid. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, resulting in the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and optimized reaction parameters ensures consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents such as nitric acid can be used to introduce nitro groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for the reduction of the carboxylic acid group.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

    Nitro Derivatives: Formed through nitration of the phenyl group.

    Alcohol Derivatives: Resulting from the reduction of the carboxylic acid group.

    Substituted Triazoles: Various substituted triazoles can be synthesized depending on the reagents used.

Scientific Research Applications

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: Explored for its anticancer properties. Some derivatives of this compound have demonstrated cytotoxic activity against cancer cell lines.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of a carboxylic acid group.

    1H-1,2,4-Triazole-3-carboxylic acid: Different position of nitrogen atoms in the triazole ring.

    3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Contains an oxy group at the 3rd position.

Uniqueness: 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both a phenyl group and a carboxylic acid group on the triazole ring enhances its reactivity and potential for forming diverse derivatives. This compound’s versatility makes it valuable in various research and industrial applications.

Properties

IUPAC Name

5-phenyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFXYXQNAYXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390257
Record name 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-78-4
Record name 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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